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Introduction
MAX-40279 is a novel, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and fibroblast growth factor receptor (FGFR).[1][2] This technical guide provides a

comprehensive overview of the preclinical in vivo efficacy of MAX-40279 in acute myeloid

leukemia (AML) xenograft models, based on publicly available data. The dual-targeting

mechanism of MAX-40279 is designed to address the challenge of acquired resistance to FLT3

inhibitors, a phenomenon often driven by the activation of the FGF/FGFR signaling pathway

within the bone marrow microenvironment.[2][3]

Core Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279 in AML

xenograft models. The compound has shown significant tumor growth inhibition in models

representing different genetic subtypes of AML.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of MAX-40279 in

AML xenograft models.
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Xenograft

Model
Cell Line

Key Genetic

Aberration
Treatment

Tumor

Growth

Inhibition

(TGI)

Reference

Subcutaneou

s
MV4-11 FLT3-ITD MAX-40279 58% - 106% [3]

Subcutaneou

s
KG-1

FGFR1

Fusion
MAX-40279 58% - 106% [3]

Note: The available data provides a range of tumor growth inhibition and does not specify the

exact dosage or treatment schedule corresponding to these values. The 106% inhibition

suggests tumor regression. These studies reported no significant body weight loss in the

treated animals.[3]

Pharmacokinetic

Parameter
Finding Significance Reference

Bone Marrow

Concentration

Significantly higher

than in plasma

Suggests effective

targeting of the

primary site of AML

[3]

Mechanism of Action and Signaling Pathways
MAX-40279's therapeutic rationale is based on the dual inhibition of FLT3 and FGFR, two key

signaling pathways implicated in AML pathogenesis and drug resistance.

FLT3 Inhibition: Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are

common in AML and lead to constitutive activation of the kinase, promoting leukemia cell

proliferation and survival. MAX-40279 directly inhibits this activity.[2]

FGFR Inhibition: The bone marrow microenvironment can secrete fibroblast growth factors

(FGFs) that activate FGFR on AML cells. This activation can provide a survival signal that

bypasses the effects of FLT3 inhibitors, leading to resistance. By inhibiting FGFR, MAX-

40279 aims to block this escape mechanism.[2][3]
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Overcoming Resistance: MAX-40279 has also demonstrated activity against FLT3 mutations

that confer resistance to other inhibitors, such as the D835Y mutation.[3]
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Caption: MAX-40279 dual-inhibition of FLT3 and FGFR pathways.

Experimental Protocols
While specific, detailed protocols for the MAX-40279 preclinical studies are not publicly

available, a general methodology can be inferred from the published abstract and standard

practices for AML xenograft studies.
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In Vivo Xenograft Assay Workflow
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Caption: General experimental workflow for AML xenograft studies.

Key Methodological Aspects
Cell Lines:
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MV4-11: Human AML cell line with an FLT3-ITD mutation.

KG-1: Human AML cell line with an FGFR1 fusion protein.

Animal Model: Likely immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the

engraftment of human cell lines.

Drug Administration: MAX-40279 was administered orally.[3]

Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by

caliper-based tumor volume assessments over the course of the study.[3]

Pharmacokinetics: Studies in Sprague-Dawley (SD) rats were conducted to assess plasma

and bone marrow concentrations of MAX-40279 following oral administration.[3]

Safety Assessment: Animal body weight was monitored as a general indicator of toxicity.[3]

Conclusion
The available preclinical data indicate that MAX-40279 is a potent dual inhibitor of FLT3 and

FGFR with significant in vivo anti-tumor activity in AML xenograft models. Its ability to achieve

high concentrations in the bone marrow and to inhibit resistance-conferring mutations suggests

a promising clinical potential for the treatment of AML. Further detailed publications from the

ongoing clinical trials will be crucial to fully elucidate the efficacy and safety profile of this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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